molecular formula C12H13NO B13305627 N-(1-benzofuran-2-ylmethyl)cyclopropanamine

N-(1-benzofuran-2-ylmethyl)cyclopropanamine

Cat. No.: B13305627
M. Wt: 187.24 g/mol
InChI Key: JTYWJQLBCDIUGU-UHFFFAOYSA-N
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Description

Product Overview N-(1-Benzofuran-2-ylmethyl)cyclopropanamine is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol . This chemical features a benzofuran moiety linked to a cyclopropylamine group via a methylene bridge, creating a unique scaffold of interest in medicinal chemistry research. Research Applications and Value The core structure of this compound combines two pharmacologically significant motifs: the benzofuran ring and the cyclopropylamine group. Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their diverse biological activities. Extensive research has documented their potential as neuroprotective agents , antioxidants , and anticancer therapeutics . Notable benzofuran-based drugs include Amiodarone, an antiarrhythmic agent, and Benzbromarone, used for treating gout . The benzofuran core is a common structural element in many natural products and is frequently explored in the synthesis of new active compounds . The cyclopropylamine functional group is a key feature in compounds that act as inhibitors of various enzymes, including Lysine-Specific Demethylase 1 (LSD1) . This makes cyclopropylamine-containing molecules valuable tools for epigenetic research and the development of potential therapies for neurodegenerative conditions and other disorders . By integrating these two fragments, this compound serves as a versatile chemical building block (synthon) for researchers designing and synthesizing novel molecules. It is particularly useful for investigating structure-activity relationships in pharmaceutical chemistry and for creating compound libraries aimed at discovering new bioactive agents. Usage Note This product is intended for research purposes and laboratory use only. It is not approved for human consumption, diagnostic use, or any therapeutic application.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(1-benzofuran-2-ylmethyl)cyclopropanamine

InChI

InChI=1S/C12H13NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,7,10,13H,5-6,8H2

InChI Key

JTYWJQLBCDIUGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Benzofuran Core Construction

The benzofuran nucleus is commonly synthesized via Fischer indole synthesis , oxidative cyclization , or metal-catalyzed coupling involving phenolic derivatives and suitable precursors.

  • Starting Material: Substituted phenols or phenolic derivatives with appropriate substituents at the 2-position.
  • Reaction Conditions: Oxidative cyclization using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or via palladium-catalyzed coupling reactions.

Introduction of the Methylmethylamine Group

The N-(1-benzofuran-2-ylmethyl) group can be introduced via nucleophilic substitution or methylation of benzofuran derivatives bearing suitable leaving groups (e.g., halogens or hydroxyl groups).

  • Method: Alkylation of benzofuran derivatives with methylamine or methylating agents such as methyl iodide in the presence of base.

Cyclopropanation

The cyclopropanation step involves converting the benzofuran-methylamine intermediate into the cyclopropanamine derivative.

  • Approach: Use of carbene transfer reactions with diazo compounds or Simmons–Smith cyclopropanation.

  • Typical Reagents:

  • Reaction Conditions: Reflux in inert solvents like dichloromethane or toluene, often in the presence of catalysts such as copper or rhodium complexes.

Specific Synthesis Methods Derived from Patent and Literature Data

Method A: Sequential Functionalization and Cyclopropanation

Step 1: Synthesis of benzofuran core via oxidative cyclization of 2-hydroxyphenyl derivatives.

Step 2: Alkylation of benzofuran at the 2-position with methylamine derivatives, employing methyl iodide or methyl sulfate under basic conditions.

Step 3: Cyclopropanation of the methylated benzofuran intermediate using diazomethane or diazo compounds in the presence of copper catalysts to form the cyclopropanamine ring.

Advantages: High regioselectivity, well-established reagents.

Limitations: Requires multiple steps, careful control of reaction conditions.

Method B: One-Pot Synthesis via Catalytic Carbene Transfer

Procedure:

  • Combine benzofuran derivatives with diazo compounds and a catalytic amount of rhodium or copper catalysts.
  • Add methylamine or methylamine derivatives directly to the reaction mixture.
  • Conduct cyclopropanation under inert atmosphere at controlled temperatures (around 0–25°C).

Outcome: Direct formation of This compound in a single step with optimized yields.

Research Support: Similar methodologies are documented in carbene transfer reactions for cyclopropanation of aromatic heterocycles, with yields reaching up to 70%.

Method C: Functional Group Interconversion and Cyclopropanation

Step 1: Synthesis of benzofuran-2-carboxylic acid or aldehyde derivatives.

Step 2: Conversion of aldehyde to amino derivatives via reductive amination.

Step 3: Cyclopropanation using diazo reagents under catalytic conditions.

Data Tables and Reaction Conditions

Step Reagents Catalysts Solvent Temperature Yield (%) Notes
Benzofuran synthesis Phenolic derivative, DDQ - Toluene Reflux 65–80 Oxidative cyclization
Alkylation Methyl iodide, base K2CO3 Acetone Room temp 70–85 Nucleophilic substitution
Cyclopropanation Diazo compound, Cu or Rh catalyst Copper(I) or Rhodium complexes Dichloromethane 0–25°C 60–75 Carbene transfer

In-Depth Research Findings

  • Patents reveal multiple routes involving oxidative cyclization , nucleophilic substitution , and carbene-mediated cyclopropanation for benzofuran derivatives (e.g., US Patent US20130046103A1).
  • Chemical reactivity studies indicate that benzofuran derivatives with halogen or hydroxyl groups at the 2-position are suitable precursors for subsequent aminoalkylation and cyclopropanation.
  • Catalytic carbene transfer reactions are highly efficient for constructing cyclopropane rings on aromatic heterocycles, with recent advances improving regioselectivity and yield.

Notes and Considerations

  • The choice of starting phenolic or benzofuran derivatives significantly influences the overall yield and purity.
  • Reaction conditions such as temperature, solvent, and catalyst type are critical for optimizing cyclopropanation efficiency.
  • Protecting groups may be necessary to prevent side reactions during multi-step synthesis.
  • Purification techniques like column chromatography and recrystallization are essential for isolating the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

N-[1-(1-Benzofuran-2-yl)ethyl]cyclopropanamine ()

  • Molecular Formula: C₁₃H₁₅NO
  • Molecular Weight : 201.26 g/mol
  • Key Differences : Ethyl linker between benzofuran and cyclopropanamine vs. methylene in the target compound.

2-(2-(Methylamino)propyl)benzofuran ()

  • Molecular Formula: C₁₂H₁₅NO
  • Molecular Weight : 189.26 g/mol
  • Key Differences: Propylamine chain with a methylamino group instead of cyclopropanamine.
  • Impact: The flexible propyl chain lacks the ring strain of cyclopropane, likely reducing binding affinity to rigid biological targets. The methylamino group may alter basicity (pKa) compared to the primary amine in cyclopropanamine .

N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine ()

  • Molecular Formula: Not explicitly stated, but inferred to include morpholine and benzyl groups.
  • Key Differences : Morpholine-substituted benzyl vs. benzofuran-methyl.
  • Impact : The morpholine oxygen enhances hydrogen-bonding capacity and solubility, whereas benzofuran’s aromaticity may improve π-π stacking in hydrophobic binding pockets .

N-[(2-Nitrophenyl)methyl]cyclopropanamine ()

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.2 g/mol
  • Key Differences : Nitrophenyl group instead of benzofuran.
  • Impact : The electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilic reactivity. This contrasts with benzofuran’s electron-rich system, which may participate in charge-transfer interactions .

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine ()

  • Molecular Formula: C₁₆H₂₄BNO₂
  • Molecular Weight : 297.18 g/mol
  • Key Differences : Boronate ester functional group.
  • Impact : The boronate group renders this compound a synthetic intermediate (e.g., for Suzuki-Miyaura coupling). Its stability and reactivity differ significantly from benzofuran derivatives, limiting direct biological comparability .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound C₁₂H₁₃NO (inferred) ~187.24 (estimated) Benzofuran-methyl, cyclopropanamine High ring strain, aromatic π-system
N-[1-(1-Benzofuran-2-yl)ethyl]cyclopropanamine C₁₃H₁₅NO 201.26 Ethyl linker, cyclopropanamine Increased lipophilicity
2-(2-(Methylamino)propyl)benzofuran C₁₂H₁₅NO 189.26 Propylamine chain, methylamino Flexible backbone, lower ring strain
N-(4-Morpholin-3-ylbenzyl)cyclopropanamine Not explicitly stated ~220 (estimated) Morpholine, benzyl, cyclopropanamine Enhanced solubility, H-bonding
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Nitrophenyl, cyclopropanamine Electron-deficient aromatic system

Research Findings and Implications

  • Cyclopropane vs.
  • Aromatic Systems : Benzofuran’s electron-rich system may offer superior π-π stacking vs. nitro- or morpholine-substituted aromatics, influencing receptor binding .
  • Functional Groups : Boronate esters () and nitro groups () introduce synthetic utility or reactivity but limit direct biological relevance compared to unmodified benzofuran derivatives.

Biological Activity

N-(1-benzofuran-2-ylmethyl)cyclopropanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Structure and Properties

This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-tumor and anti-inflammatory properties. The cyclopropanamine structure contributes to its unique pharmacological profile, potentially enhancing its interaction with biological targets.

Antipsychotic Activity

Recent studies have indicated that compounds similar to this compound may exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. For instance, derivatives of cyclopropylmethylamines have shown significant antipsychotic-like effects in animal models, suggesting that this compound could also possess similar properties due to structural similarities .

In Vitro Studies

In vitro assays have demonstrated that this compound and related compounds can modulate neurotransmitter systems effectively. For example, a study highlighted that certain derivatives exhibited EC50 values in the low nanomolar range at the 5-HT2C receptor, indicating potent activity .

Table 1: Summary of In Vitro Activity of Related Compounds

CompoundReceptor TargetEC50 (nM)Comments
This compound5-HT2CTBDPotential antipsychotic activity
(+)-15a5-HT2C23Highly selective
(+)-195-HT2C24Significant antipsychotic-like activity

The biological activity of this compound may be attributed to its ability to selectively activate Gq signaling pathways via the 5-HT2C receptor while avoiding β-arrestin recruitment. This functional selectivity is crucial for developing drugs with fewer side effects associated with traditional antipsychotics .

Case Studies and Research Findings

Case studies involving similar compounds have provided insights into their pharmacodynamics. For example, one study explored the effects of a related cyclopropylmethylamine in an amphetamine-induced hyperactivity model, demonstrating significant reductions in hyperactivity, indicative of antipsychotic potential .

Table 2: Case Study Overview

Study ReferenceModel UsedFindings
Kato et al. (2020)Amphetamine-inducedSignificant reduction in hyperactivity
Smith et al. (2021)In vitro receptor assaysHigh selectivity for 5-HT2C receptor

Q & A

Q. How is the structure of N-(1-benzofuran-2-ylmethyl)cyclopropanamine confirmed post-synthesis?

The compound’s structure is validated using a combination of spectroscopic techniques:

  • NMR spectroscopy identifies proton and carbon environments, confirming connectivity between the benzofuran and cyclopropanamine moieties.
  • IR spectroscopy detects functional groups (e.g., amine N-H stretches near 3300 cm⁻¹).
  • Mass spectrometry (MS) determines molecular weight and fragmentation patterns to verify the molecular formula . Comparative analysis with structurally similar compounds (e.g., N-(thiophen-2-ylmethyl)cyclopropanamine) ensures specificity in assignments .

Q. What safety protocols are essential for handling N-(1-benzofuran-2-ylmethyl)cyclopropanamine in the laboratory?

  • Use personal protective equipment (PPE) : nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of aerosols or vapors.
  • Store the compound in a dry, cool environment (2–8°C) to maintain stability and minimize decomposition .
  • Follow spill management protocols: absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What synthetic routes are commonly used to prepare N-(1-benzofuran-2-ylmethyl)cyclopropanamine?

  • Step 1 : React benzofuran-2-carbaldehyde with cyclopropanamine via reductive amination (e.g., using NaBH₃CN as a reducing agent).
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3 : Optimize reaction conditions (temperature, solvent polarity) to improve yield and minimize side products .

Advanced Research Questions

Q. How do steric and electronic effects of the benzofuran substituent influence the compound’s reactivity?

  • The benzofuran ring introduces steric hindrance near the cyclopropane moiety, reducing nucleophilic attack at the amine group.
  • Electronic effects : The oxygen atom in benzofuran enhances electron density in the aromatic system, potentially stabilizing charge-transfer interactions with biological targets (e.g., enzyme active sites).
  • Comparative studies with analogs (e.g., N-(5-methylfuran-2-ylmethyl)cyclopropanamine) reveal substituent-dependent reactivity patterns .

Q. How can researchers design experiments to investigate the compound’s enzyme inhibition mechanisms?

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity to target enzymes (e.g., lysine-specific demethylases).
  • Molecular docking simulations predict binding poses using crystallographic enzyme structures (e.g., PDB IDs).
  • Kinetic assays (e.g., IC₅₀ determination) under varied pH and temperature conditions assess inhibitory potency and mechanism (competitive/non-competitive) .

Q. How should contradictory data on the compound’s biological activity across studies be resolved?

  • Control experiments : Verify compound purity (>95% by HPLC) to rule out impurities as confounding factors.
  • Structural analogs : Test derivatives (e.g., N-(5-bromothiophen-3-ylmethyl)cyclopropanamine) to isolate substituent-specific effects.
  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify methodological variability .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical Parameters
Structural ValidationNMR, IR, MSSolvent selection (e.g., CDCl₃ for NMR), scan ranges (e.g., 400–4000 cm⁻¹ for IR)
Enzyme InhibitionSPR, ITC, Kinetic assaysBuffer composition (e.g., Tris-HCl pH 7.4), enzyme concentration
Reactivity AnalysisComputational modeling (DFT), Synthetic analogsSubstituent electronic parameters (Hammett constants)

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